2,4-Difluorobenzylzinc bromide
Overview
Description
2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluorobenzylzinc bromide are the XIAP and cIAP1 proteins . These proteins are part of the Inhibitor of Apoptosis Proteins (IAPs) family, which play a crucial role in regulating apoptosis, or programmed cell death .
Mode of Action
This compound interacts with its targets by acting as a nonpeptidomimetic antagonist . This means it binds to the XIAP and cIAP1 proteins, inhibiting their function and promoting apoptosis .
Biochemical Pathways
The action of this compound affects the apoptosis pathway. By inhibiting XIAP and cIAP1, it disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell . This can lead to increased cell death, particularly in cancer cells where apoptosis is often dysregulated .
Pharmacokinetics
It is known to be sensitive to air and water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to increased apoptosis. By antagonizing XIAP and cIAP1, it can promote cell death, potentially making it useful in the treatment of diseases characterized by dysregulated apoptosis, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react with water , which could affect its stability and efficacy in aqueous environments. Additionally, it is sensitive to air , which could impact its stability during storage and use.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,4-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction scheme is as follows:
2,4-Difluorobenzyl bromide+Zn→2,4-Difluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, concentration, and packaging under an inert atmosphere to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as alkyl halides or aryl halides, which react with this compound to form new products.
Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or substituted alkanes .
Scientific Research Applications
2,4-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents, particularly in the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Research: Investigated for its potential use in the modification of biomolecules and the study of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
Uniqueness
2,4-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields .
Properties
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAHFYOACWPNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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